molecular formula C10H11NO B1311639 5-Ethyl-1,3-dihydro-2H-indol-2-one CAS No. 150560-61-5

5-Ethyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1311639
M. Wt: 161.2 g/mol
InChI Key: PFZOPWMHTMNDMV-UHFFFAOYSA-N
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Patent
US06130238

Procedure details

To 5-Acetyl-2-oxindole (2 g) in 15 mL of trifluoroacetic acid in an ice bath was slowly added 1.8 g of triethylsilane; the reaction was then stirred at room temperature for 5 hours. One mL of triethylsilane was added and the stirring continued overnight. The reaction mixture was poured into ice water and the resulting precipitate collected by vacuum filtration, washed copiously with water and dried under vacuum to give 1.3 g (71% yield) of the title compound as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)(=O)[CH3:2].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH2:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was then stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirring continued overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by vacuum filtration
WASH
Type
WASH
Details
washed copiously with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.